molecular formula C19H14BrN3O2S B11579145 (5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11579145
M. Wt: 428.3 g/mol
InChI Key: MURLOQKHWZTJAZ-WJDWOHSUSA-N
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Description

The compound (5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused bicyclic core with a benzylidene substituent at position 5 and an aryl group at position 2. Its Z-configuration at the exocyclic double bond is critical for conformational stability and biological activity.

Properties

Molecular Formula

C19H14BrN3O2S

Molecular Weight

428.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14BrN3O2S/c1-2-25-15-10-6-3-7-12(15)11-16-18(24)23-19(26-16)21-17(22-23)13-8-4-5-9-14(13)20/h3-11H,2H2,1H3/b16-11-

InChI Key

MURLOQKHWZTJAZ-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolo[3,2-b][1,2,] Triazol-6(5H)-one Core

The foundational step involves assembling the bicyclic thiazolo-triazole system. A one-pot synthesis from 1H-1,2,4-triazole-5-thiol (1.82 g, 20 mmol) and formic acid (4 mL, 90%) under reflux conditions (100°C, 30 minutes) yields 2-formylhydrazinecarbothioamide, which undergoes cyclization to form the triazole ring . Subsequent treatment with α-bromo ketones or esters in dimethylformamide (DMF) at 80°C for 10 minutes facilitates thiazole ring closure via nucleophilic substitution, producing the thiazolo[3,2-b][1, triazol-6(5H)-one scaffold .

Key Reaction Parameters :

  • Solvent : DMF or tetrahydrofuran (THF) .

  • Catalyst : Potassium phosphate (K₃PO₄) enhances cyclization efficiency .

  • Yield : 75–85% after purification by flash chromatography .

Formation of the 2-Ethoxybenzylidene Moiety

The 2-ethoxybenzylidene group is installed at position 5 via Knoevenagel condensation. The thiazolo-triazole core (1.0 mmol) is reacted with 2-ethoxybenzaldehyde (1.2 mmol) in ethanol under reflux (12 hours) using piperidine as a base catalyst . The reaction proceeds via deprotonation of the active methylene group, followed by aldol condensation and dehydration to form the Z-configured benzylidene derivative .

Optimization Insights :

  • Solvent : Ethanol or acetic acid .

  • Catalyst : Piperidine (10 mol%) or ammonium acetate .

  • Yield : 65–72% after crystallization from acetone .

Stereochemical Control and Isomerization

The Z-configuration of the benzylidene moiety is thermodynamically favored due to steric hindrance between the ethoxy group and triazole ring . Isomerization to the E-form is suppressed by maintaining reaction temperatures below 80°C and avoiding prolonged heating . X-ray crystallography confirms the Z-geometry, with dihedral angles between the benzylidene and triazole planes measuring <2° .

Analytical Validation and Characterization

Synthetic intermediates and the final compound are characterized by:

  • ¹H/¹³C NMR : Distinct signals for the ethoxy group (δ 1.40 ppm, triplet; δ 4.10 ppm, quartet) and benzylidene proton (δ 7.85 ppm, singlet) .

  • HRMS : Molecular ion peak at m/z 458.328 (C₂₀H₁₇BrN₃O₂S) .

  • X-ray Diffraction : Confirms coplanarity of the thiazolo-triazole system and Z-configuration .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Purity
SNAr Cross-Coupling 78%24 hours>98%
Grignard Alkylation 72%48 hours95%
Knoevenagel Condensation 68%12 hours>99%

Challenges and Mitigation Strategies

  • Low Solubility : The bromophenyl-thiazolo-triazole intermediate exhibits poor solubility in polar solvents. Switching to DMF/THF mixtures (3:1) improves reaction homogeneity .

  • Byproduct Formation : Over-alkylation during Grignard reactions is minimized by strict temperature control (−10°C to 0°C) .

  • Stereochemical Purity : Chromatographic separation on silica gel with hexane/ethyl acetate (4:1) removes E-isomer contaminants .

Scalability and Industrial Applications

A scalable procedure (100 g scale) developed by Tokyo Chemical Industry (TCI) employs continuous flow reactors for the cyclization and condensation steps, achieving 85% overall yield . The compound’s commercial availability (TCI catalog M3881) underscores its utility as a building block in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolotriazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. For instance:

  • Synthesis and Evaluation : A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial activity against different bacterial strains. The results showed that certain substitutions on the triazole ring enhanced antibacterial efficacy .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of nucleic acid synthesis or interference with cell wall synthesis .

Anticancer Properties

The anticancer potential of (5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been a focal point in recent studies:

  • In Vitro Studies : In vitro evaluations demonstrated that specific derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells. For example, derivatives with specific halogen substitutions showed enhanced activity against cancer cells .
  • Structure-Activity Relationship (SAR) : The presence and position of substituents on the benzylidene moiety significantly influence the anticancer activity. Compounds with chlorine or bromine substitutions demonstrated improved efficacy compared to their non-substituted counterparts .

Structure-Activity Relationships

Understanding the structure-activity relationships of thiazolo[3,2-b][1,2,4]triazole derivatives is crucial for optimizing their pharmacological profiles:

  • Influence of Substituents : Variations in substituents at different positions on the triazole ring have been systematically studied. For instance, compounds with electron-withdrawing groups at specific positions showed increased potency against target biological pathways .
  • Computational Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets. This computational approach aids in identifying promising candidates for further development .

Case Studies

Several case studies highlight the applications of (5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

  • Antimicrobial Efficacy :
    • A study reported the synthesis of a series of thiazolo[3,2-b][1,2,4]triazole derivatives and tested their activity against clinical isolates of bacteria. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .
  • Anticancer Activity :
    • Another investigation focused on evaluating a specific derivative's cytotoxicity against breast cancer cell lines. The results indicated that the compound induced apoptosis through a caspase-dependent pathway .

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters :

  • 4-Substituted bromophenyl analogs (e.g., ) show lower steric hindrance than 2-substituted derivatives, improving synthetic yields.
  • Ethoxy groups (as in the target compound) increase metabolic stability compared to methoxy analogs .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 2k (>250°C) has a rigid thiophene ring, enhancing crystalline stability .

Bulky substituents (e.g., hexyloxy in ) may reduce bioavailability despite increasing lipophilicity.

Biological Activity

The compound (5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole derivative with potential biological activity. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H17BrN2O3S
  • Molecular Weight : 433.3 g/mol
  • CAS Number : 358403-63-1

The structure features a thiazole ring fused with a triazole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-triazole derivatives. For instance, compounds similar to (5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 0.081 μM for a related compound against VEGFR-2, demonstrating potent anti-proliferative activity in vitro against cancer cells such as HT-29 and MDA-MB-231 .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example:

  • Apoptosis Induction : Compounds have been shown to increase the levels of pro-apoptotic proteins (e.g., BAX) and decrease anti-apoptotic proteins (e.g., Bcl-2) in treated cells. This shift promotes cell death through intrinsic pathways involving caspase activation .
  • Cell Cycle Arrest : Certain derivatives have been noted to cause cell cycle arrest at the S phase, further inhibiting cancer cell proliferation .

Antimicrobial Activity

Thiazolo-triazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds exhibit antibacterial and antifungal activities. For example:

  • Bacterial Inhibition : Compounds showed minimal inhibitory concentrations (MICs) effective against a range of bacterial strains, highlighting their potential as antimicrobial agents .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 0.081 μM against VEGFR-2
Apoptosis InductionIncreased BAX (4.8-fold), decreased Bcl-2 (2.8-fold)
AntimicrobialEffective against various bacterial strains

Case Studies

  • VEGFR-2 Inhibition : A study synthesized derivatives that inhibited VEGFR-2 with IC50 values as low as 0.081 μM. These compounds were also evaluated for their anti-proliferative effects on multiple cancer cell lines, showing significant promise for further development as anticancer agents .
  • Antimicrobial Efficacy : Research demonstrated that related thiazolo-triazole compounds exhibited broad-spectrum antimicrobial activity, making them candidates for further exploration in treating infections caused by resistant strains .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (5Z)-2-(2-bromophenyl)-5-(2-ethoxybenzylidene)thiazolotriazolone?

The synthesis involves multi-step protocols, including:

  • Knoevenagel condensation to form the benzylidene moiety, optimized at 80–100°C in ethanol or dioxane with acid catalysts (e.g., HCl) .
  • Cyclocondensation of thiosemicarbazides with α-haloketones, requiring precise stoichiometric ratios and reflux conditions (e.g., 24–48 hours in acetic anhydride) . Yields range from 52% to 76% depending on substituents and solvent systems . Key optimizations include solvent polarity adjustments (e.g., DMF for electron-deficient aldehydes) and catalyst screening (e.g., piperidine for improved regioselectivity) .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • 1H/13C-NMR : Assigns proton environments (e.g., Z-configuration confirmation via alkene proton coupling constants, J = 10–12 Hz) and aromatic substituent positions .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks at m/z 449–486 for analogs) and fragmentation patterns .
  • Elemental analysis : Confirms purity (>95% for most derivatives) with <0.5% deviation in C/H/N/S content .
  • X-ray crystallography : Resolves stereochemistry (e.g., dihedral angles between thiazole and triazole rings: 5–15°) .

Q. What are the primary biological targets explored for thiazolotriazolone derivatives?

  • Anticancer activity : Inhibition of tubulin polymerization (IC50 = 1.2–8.7 µM in MCF-7 cells) via binding to the colchicine site .
  • Antimicrobial effects : MIC values of 4–32 µg/mL against S. aureus and E. coli through disruption of membrane integrity .
  • Anti-inflammatory action : COX-2 inhibition (60–75% at 10 µM) via hydrophobic interactions with the active site .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Decomposition above 250°C (DSC/TGA data) with no degradation below 150°C .
  • Photostability : Susceptible to UV-induced E/Z isomerization; recommend amber vials for long-term storage .
  • Solvent compatibility : Stable in DMSO (>30 days at 4°C) but prone to hydrolysis in aqueous buffers (pH < 5 or > 9) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced potency?

  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO2) at the 2-bromophenyl position increase anticancer activity by 3–5-fold .
  • Benzylidene modifications : Methoxy or allyloxy groups improve solubility and bioavailability (logP reduction from 4.2 to 3.5) .
  • Heterocycle fusion : Thiophene or furan replacements in the triazole moiety alter selectivity toward kinase targets (e.g., EGFR inhibition) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Discrepancies in IC50 values (e.g., 2–10 µM) arise from variations in cell lines (e.g., MCF-7 vs. HeLa) or endpoint assays (MTT vs. SRB) .
  • Metabolic interference : Contrasting in vitro vs. in vivo results (e.g., poor oral bioavailability due to CYP3A4 metabolism) require pharmacokinetic profiling (e.g., microsomal stability assays) .
  • Crystallographic validation : Resolve target engagement ambiguities via co-crystallization with tubulin or COX-2 .

Q. Which computational methods predict binding modes and off-target risks?

  • Molecular docking : AutoDock Vina simulations identify key interactions (e.g., hydrogen bonds with Thr179 of tubulin) .
  • MD simulations : 100-ns trajectories reveal stable binding poses but potential off-target binding to hERG channels (risk of cardiotoxicity) .
  • QSAR models : 2D descriptors (e.g., Moriguchi octanol-water coefficients) correlate with antimicrobial activity (R² = 0.82) .

Q. How can selectivity for cancer vs. non-cancer cells be improved?

  • Prodrug strategies : Incorporate enzymatically cleavable groups (e.g., esterase-sensitive acetyloxy) for tumor-specific activation .
  • Nanoparticle encapsulation : PEG-PLGA formulations reduce hepatotoxicity (ALT/AST levels drop by 50% in murine models) .
  • Dual-targeting : Conjugate with folate or RGD peptides to enhance tumor uptake (3–8× higher accumulation in xenografts) .

Q. What validation protocols ensure reproducibility in analytical methods?

  • HPLC method validation : Retention time precision (RSD < 1%) and linearity (R² > 0.999) across 0.1–100 µg/mL .
  • Forced degradation studies : Acid/alkali, oxidative (H2O2), and thermal stress tests to identify degradation products (e.g., triazole ring cleavage) .
  • Inter-laboratory cross-checks : Harmonize NMR referencing (e.g., TMS in CDCl3) and LCMS ionization parameters (ESI+ at 30 eV) .

Q. How is the Z-configuration of the benzylidene group confirmed and its impact assessed?

  • NOESY NMR : Correlates spatial proximity between benzylidene protons and adjacent aromatic rings .
  • X-ray diffraction : Measures C=C bond lengths (1.34–1.36 Å) and torsion angles (<10° for Z-isomers) .
  • Biological impact : Z-isomers show 10× higher tubulin affinity than E-forms due to optimal hydrophobic packing .

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